N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
N-(4-(2-((2-Fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a thiazole-based compound featuring a benzamide group at the 2-position of the thiazole ring and a 2-fluorophenylamino-acetamide moiety at the 4-position. This structure combines a heterocyclic thiazole core with aromatic and amide functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-14-8-4-5-9-15(14)21-16(23)10-13-11-25-18(20-13)22-17(24)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,23)(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUYOGVFXXEHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-fluoroaniline with thiazole-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzoic acid.
Reduction: Formation of N-(4-(2-((2-fluorophenyl)amino)-2-hydroxyethyl)thiazol-2-yl)benzamide.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The effectiveness was often evaluated using methods such as the turbidimetric method for bacteria and the cup plate method for fungi .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has focused on the synthesis of thiazole derivatives and their evaluation against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the growth of breast cancer cells (MCF7) and other cancer types through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies have further elucidated the binding affinities of these compounds to specific cancer-related targets.
Enzyme Inhibition
This compound may also serve as an inhibitor for various enzymes involved in cancer progression, such as Aurora kinases. Research has indicated that thiazole derivatives can selectively inhibit these kinases, leading to reduced tumor cell proliferation .
The biological activities of this compound can be summarized as follows:
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their antimicrobial properties against common pathogens. Results indicated that certain derivatives showed superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
- Cancer Cell Line Studies : In a comparative study involving multiple thiazole-based compounds, researchers found that specific substitutions on the thiazole ring significantly enhanced anticancer activity against breast cancer cell lines, suggesting structure-activity relationships that could guide future drug design .
- Molecular Docking Insights : Molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression, revealing potential pathways for therapeutic intervention .
Mechanism of Action
The mechanism of action of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Physicochemical and Spectral Comparisons
- Melting Points: Thiazole derivatives in are solids with melting points varying by substituents (e.g., morpholinomethyl or pyridinyl groups). The target compound is expected to exhibit similar solid-state behavior .
- Spectral Data :
- IR : Absence of C=O bands in triazole derivatives () confirms structural tautomerism. For the target compound, characteristic C=O (amide) and C=S (if present) stretches would align with (1663–1682 cm⁻¹ for amides) .
- NMR : Aromatic protons in the 2-fluorophenyl group would resonate near δ 7.0–7.5 ppm, similar to fluorinated analogs in and .
Bioactivity and Pharmacological Potential
- Antimicrobial Activity: Thiazolidinone derivatives () with IC₅₀ values ~18.59 µM suggest that the target compound’s fluorophenyl and benzamide groups could enhance microbial target binding .
- Anticancer Activity : Compounds like 4h () with pyridinyl-thiazole cores show structural parallels, though the target’s fluorophenyl group may improve selectivity for cancer-related kinases .
- Multitarget Potential: Triazole-containing analogs () demonstrate kinase inhibition, suggesting the target compound could be optimized for similar multitarget effects .
Biological Activity
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and a benzamide moiety. The presence of the fluorine atom enhances lipophilicity, which may affect its pharmacokinetics and interactions with biological targets. The structural formula can be represented as follows:
Research indicates that this compound exhibits several mechanisms contributing to its biological activity:
- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in xenograft models. For instance, in a study comparing its efficacy with other compounds, it demonstrated a tumor growth inhibition (TGI) of 48.89%, comparable to the standard treatment SAHA (TGI of 48.13%) .
- Induction of Apoptosis : Cell-based assays revealed that the compound promotes apoptosis in cancer cells and induces G2/M phase arrest, which are critical pathways in cancer treatment .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a significant role in cancer cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Biological Activity | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | 1.61 µg/mL | Apoptosis induction | |
| HDAC inhibition | Not specified | Enzyme inhibition | |
| Tumor growth inhibition | 48.89% TGI | Cell cycle arrest |
Case Studies
- Xenograft Model Study : In this study, the compound was administered to mice with human tumor xenografts. The results indicated significant tumor size reduction compared to control groups, highlighting its potential as an antitumor agent .
- Cell Line Studies : Various cancer cell lines were treated with different concentrations of the compound. Results showed a dose-dependent response in promoting apoptosis and inhibiting cell proliferation, with notable effects on HepG2 liver cancer cells .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. Key findings include:
- Thiazole Moiety Importance : The thiazole ring is essential for cytotoxic activity against various cancer cell lines, as evidenced by comparative studies with similar compounds .
- Fluorine Substitution Effects : The introduction of fluorine enhances the compound's lipophilicity and may improve its interaction with target proteins involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
